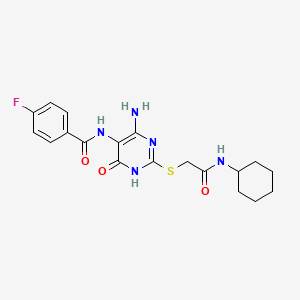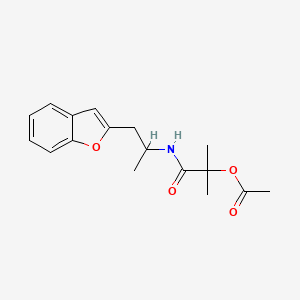
1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and complex. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 277.1±15.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 51.6±3.0 kJ/mol and a flash point of 121.4±20.4 °C .Mécanisme D'action
The exact mechanism of action of 1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. These effects may contribute to its therapeutic effects in Parkinson's disease and depression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including increasing the levels of dopamine, norepinephrine, and serotonin in the brain, and reducing oxidative stress and inflammation. These effects may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its short half-life and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for 1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate research, including further studies of its therapeutic potential in Parkinson's disease, depression, and cognitive enhancement, as well as studies of its safety and efficacy in humans. Other potential areas of research include its effects on other neurotransmitter systems, such as the glutamate and GABA systems, and its potential as a treatment for drug addiction. Additionally, further studies are needed to optimize the synthesis method and to develop new analogs of this compound with improved properties.
Méthodes De Synthèse
1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate can be synthesized using a multi-step process that involves the reaction of benzofuran-2-carboxylic acid with 2-bromo-1-phenylpropan-1-one, followed by reduction with lithium aluminum hydride and acetylation with acetic anhydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-((1-(Benzofuran-2-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, depression, and cognitive enhancement. In animal models of Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in the substantia nigra. In studies of depression, this compound has been found to have antidepressant-like effects and to increase the levels of monoamine neurotransmitters in the brain. In cognitive enhancement research, this compound has been shown to improve memory and learning in animal models.
Propriétés
IUPAC Name |
[1-[1-(1-benzofuran-2-yl)propan-2-ylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(18-16(20)17(3,4)22-12(2)19)9-14-10-13-7-5-6-8-15(13)21-14/h5-8,10-11H,9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSGADNFKDJVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C(C)(C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
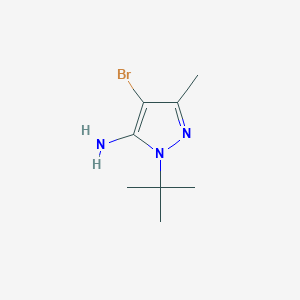
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
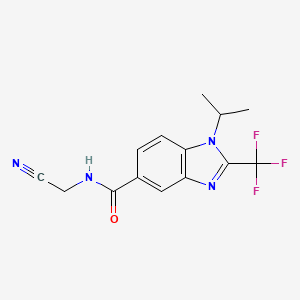
![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)
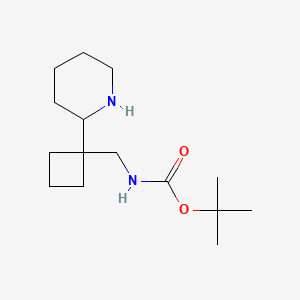

![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
